Pyrimidine-4-carboxamide

Descripción general

Descripción

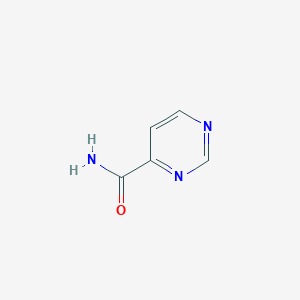

Pyrimidine-4-carboxamide is an aromatic heterocyclic compound that contains a six-membered ring with two nitrogen atoms at positions 1 and 3 This compound is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including nucleotides and nucleic acids

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyrimidine-4-carboxamide can be synthesized through various methods. One common approach involves the reaction of amidines with carbonyl compounds (such as esters, aldehydes, and ketones) in the presence of catalysts like copper or iron complexes. For instance, a four-component reaction strategy using amidines, styrene, and N,N-dimethylformamide under palladium-catalyzed oxidative conditions has been demonstrated to be effective .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrimidine-4-carboxylic acid.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Pyrimidine-4-carboxylic acid.

Reduction: Pyrimidine-4-amine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Cancer Treatment

Pyrimidine-4-carboxamide derivatives have been identified as potent inhibitors of the SHP2 enzyme, which plays a critical role in cancer cell signaling pathways. Research indicates that these compounds can effectively reduce hyperproliferation in cancer cells by inhibiting the ERK/MAPK signaling pathway. For instance, a specific derivative demonstrated improved selectivity and safety compared to existing SHP2 antagonists, suggesting its potential for further development in cancer therapies .

Key Findings:

- Mechanism: Inhibition of SHP2 leads to decreased ERK phosphorylation, impacting cellular proliferation and survival.

- Safety Profile: Enhanced selectivity reduces cardiotoxicity risks associated with similar compounds.

HIV-1 Integrase Inhibition

Recent studies have explored the efficacy of this compound derivatives as inhibitors of HIV-1 integrase. Using quantitative structure-activity relationship (QSAR) modeling and density functional theory (DFT) calculations, researchers have identified promising candidates that exhibit significant inhibitory activity against HIV-1 integrase .

Key Findings:

- Inhibitory Activity: Certain derivatives showed potent inhibition, indicating their potential as therapeutic agents against HIV.

- Mechanism: Targeting the integrase enzyme disrupts the viral replication process.

Neurological Disorders

The compound has also been investigated for its effects on neurobiological processes. Specifically, this compound derivatives have been shown to modulate the activity of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids that affect emotional behavior. One such derivative, LEI-401, demonstrated significant effects on emotional behavior in animal models by decreasing levels of anandamide, a key endocannabinoid .

Key Findings:

- Behavioral Impact: Altering lipid signaling pathways can influence emotional responses.

- Potential Applications: This suggests avenues for treating mood disorders through modulation of lipid metabolism.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships of this compound derivatives is crucial for optimizing their therapeutic potential. Various studies have focused on modifying functional groups to enhance potency and selectivity while minimizing toxicity.

| Compound | Target | IC50 (nM) | Selectivity | Notes |

|---|---|---|---|---|

| LEI-401 | NAPE-PLD | 27 | High | First selective NAPE-PLD inhibitor |

| Compound A | SHP2 | <10 | Moderate | Reduced cardiotoxicity compared to SHP099 |

| Compound B | HIV Integrase | 15 | High | Promising candidate for HIV therapy |

Case Studies

- SHP2 Inhibition in Cancer Therapy

- HIV Integration Disruption

- Neurobehavioral Modulation

Mecanismo De Acción

Pyrimidine-4-carboxamide can be compared with other pyrimidine derivatives such as pyrimidine-2-carboxamide and pyrimidine-5-carboxamide. While all these compounds share the pyrimidine core structure, their unique substituents at different positions confer distinct chemical and biological properties. For instance, pyrimidine-2-carboxamide is known for its antiviral activity, whereas pyrimidine-5-carboxamide has been studied for its anticancer potential .

Comparación Con Compuestos Similares

- Pyrimidine-2-carboxamide

- Pyrimidine-5-carboxamide

- Thieno[2,3-d]pyrimidine-4-carboxamide

Actividad Biológica

Pyrimidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial in the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipid mediators involved in various physiological processes, including emotional regulation and inflammation. This article explores the biological activity of this compound, focusing on its structure-activity relationships (SAR), therapeutic potentials, and case studies.

Overview

The SAR studies of pyrimidine-4-carboxamides have revealed significant insights into their inhibitory effects on NAPE-PLD. The compound LEI-401, a derivative of this compound, has been identified as a potent and selective inhibitor of this enzyme, demonstrating sub-micromolar potency in vitro. The optimization of this compound involved modifying various substituents to enhance its biological activity.

Key Findings

- Inhibition Potency : LEI-401 showed a half-maximal inhibitory concentration (IC50) of approximately 10 μM against NAPE-PLD, marking it as one of the most effective inhibitors identified to date .

- Structural Modifications : The introduction of specific substituents at positions R1, R2, and R3 significantly influenced the binding affinity and inhibitory potency. For instance:

Table 1: Summary of SAR Findings for this compound Derivatives

| Compound | IC50 (μM) | Key Modifications | Notes |

|---|---|---|---|

| LEI-401 | ~10 | (S)-3-hydroxypyrrolidine at R3 | Potent NAPE-PLD inhibitor |

| Compound 2 | <1 | Optimization of R1 and R2 | Sub-micromolar potency achieved |

| Compound 17b | 10 | β-lactamase substrate | Moderate potency; not suitable for in vivo use |

Emotional Behavior Modulation

This compound derivatives have shown potential in modulating emotional behaviors through their action on the endocannabinoid system. In vivo studies demonstrated that administration of LEI-401 reduced NAE levels in the brains of mice, leading to altered emotional responses. This suggests that targeting NAPE-PLD may provide therapeutic avenues for treating mood disorders .

Anti-inflammatory Activity

Recent research has highlighted the anti-inflammatory properties of pyrimidine-based compounds, including this compound derivatives. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, reducing the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and COX-2. In vitro studies indicated that certain derivatives significantly decreased mRNA expressions related to inflammation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Mechanism | Experimental Model | Key Findings |

|---|---|---|---|

| Emotional Behavior | NAPE-PLD inhibition | Mice | Reduced NAEs; altered emotional responses |

| Anti-inflammatory | COX inhibition | Cell cultures | Significant reduction in COX-2 and iNOS levels |

| Anticancer | EGFR phosphorylation inhibition | Cancer cell lines | Induced apoptosis; cell cycle arrest at G2/M |

Case Study 1: LEI-401 and Emotional Behavior

In a pivotal study, LEI-401 was administered to freely moving mice to assess its effects on emotional behavior. The results indicated a significant decrease in NAE levels within the brain, correlating with reduced anxiety-like behaviors. This study underscores the potential for this compound derivatives in treating anxiety and depression .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrimidine derivatives demonstrated that specific compounds could significantly inhibit COX enzymes. These findings suggest that pyrimidine-based drugs could serve as effective anti-inflammatory agents, potentially offering alternatives to existing NSAIDs with fewer side effects .

Propiedades

IUPAC Name |

pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-5(9)4-1-2-7-3-8-4/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSQZEGSMBFHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591356 | |

| Record name | Pyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28648-86-4 | |

| Record name | Pyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrimidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.